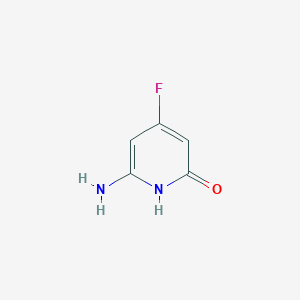
6-Amino-4-fluoropyridin-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-fluoropyridin-2-OL is a fluorinated pyridine derivative with the molecular formula C5H5FN2O This compound is of significant interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
For example, N-Ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production of 6-Amino-4-fluoropyridin-2-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives has been explored as an alternative method for producing hydroxylated pyridines .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-fluoropyridin-2-OL undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorine atom can be reduced to form hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or ammonia.
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, and hydrogenated derivatives of this compound. These products can have different chemical and biological properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-fluoropyridin-2-OL has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Amino-4-fluoropyridin-2-OL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. For example, fluorinated pyridines have been shown to inhibit certain enzymes by binding to their active sites and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoropyridin-2-ol: Similar in structure but lacks the amino group, which affects its reactivity and applications.
4-Amino-3,5-dichloro-6-fluoropyridin-2(1H)-one: Contains additional chlorine atoms, which can influence its chemical properties and biological activity.
Uniqueness
6-Amino-4-fluoropyridin-2-OL is unique due to the combination of the amino and fluorine groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C5H5FN2O |
|---|---|
Molekulargewicht |
128.10 g/mol |
IUPAC-Name |
6-amino-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H3,7,8,9) |
InChI-Schlüssel |
NUUJKVQUQYYUIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(NC1=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)


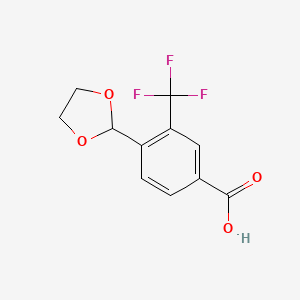
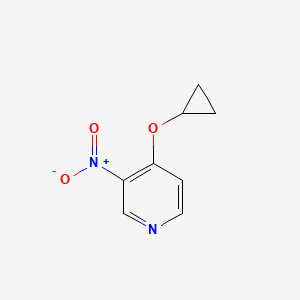
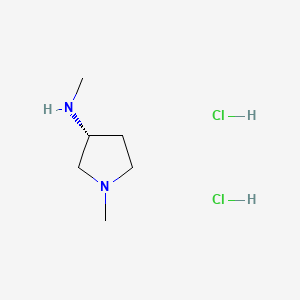
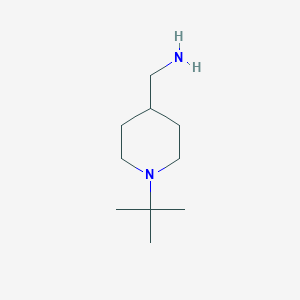
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)

![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)

